molecular formula C12H7ClF3NO2 B1421308 Methyl 4-chloro-8-(trifluoromethyl)quinoline-2-carboxylate CAS No. 1133115-62-4

Methyl 4-chloro-8-(trifluoromethyl)quinoline-2-carboxylate

Cat. No.: B1421308
CAS No.: 1133115-62-4
M. Wt: 289.64 g/mol
InChI Key: PDSWVGRWFMQPLK-UHFFFAOYSA-N
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Description

Crystallographic Analysis and Conformational Studies

The crystallographic analysis of this compound reveals fundamental insights into its three-dimensional molecular architecture and conformational preferences. X-ray crystallography and computational modeling techniques provide comprehensive structural data that illuminate the compound's solid-state organization and intermolecular interactions. The quinoline ring system demonstrates characteristic planarity, consistent with aromatic heterocyclic structures, while the strategic positioning of substituents creates specific spatial arrangements that influence both chemical reactivity and biological activity.

The compound's crystal structure exhibits distinct conformational features attributable to the presence of electron-withdrawing groups. The trifluoromethyl group at position 8 and chlorine atom at position 4 create significant electronic effects that influence the overall molecular geometry. Comparative analysis with related quinoline-2-carboxylate derivatives demonstrates that the dihedral angles between aromatic ring systems and carboxylate groups vary considerably based on substituent patterns. For instance, studies of similar quinoline carboxylates show dihedral angles ranging from 7.1° to 80.2° between carboxylate groups and aromatic systems.

Detailed conformational analysis reveals that the methyl ester group adopts specific orientations relative to the quinoline plane, influenced by both steric and electronic factors. The three-dimensional structure can be effectively analyzed using X-ray crystallography, which provides precise atomic coordinates and thermal displacement parameters. These structural parameters are essential for understanding intermolecular interactions in the solid state, including potential hydrogen bonding patterns and π-π stacking interactions between aromatic systems.

The crystallographic data for related quinoline-2-carboxylate compounds provides valuable comparative context. Crystal structure determinations of quinoline carboxylate derivatives consistently show that the carboxylate group exhibits varying degrees of coplanarity with the quinoline ring system, with twist angles influenced by substituent effects. In the case of this compound, the combined electronic effects of the chlorine and trifluoromethyl substituents are expected to create unique conformational preferences that distinguish it from other quinoline derivatives.

Electronic Structure and Quantum Chemical Calculations

Quantum chemical calculations provide detailed insights into the electronic structure and molecular orbital characteristics of this compound. Density Functional Theory calculations using various basis sets, including cc-pVDZ, cc-pVTZ, and cc-pVQZ, enable comprehensive analysis of electronic properties, vibrational frequencies, and molecular orbital distributions. The electronic structure calculations reveal how the electron-withdrawing trifluoromethyl and chlorine substituents significantly modify the electron density distribution throughout the quinoline system.

The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide crucial information about the compound's reactivity and potential for electron transfer processes. The presence of strongly electron-withdrawing groups at positions 4 and 8 creates distinctive electronic properties that enhance the compound's electrophilic character. Quantum chemical calculations demonstrate that the trifluoromethyl group particularly influences the electronic structure by withdrawing electron density from the quinoline ring system, thereby affecting the compound's chemical behavior and potential biological interactions.

Spectroscopic properties calculated through quantum mechanical methods correlate well with experimental observations. Vibrational frequency calculations using Density Functional Theory methods provide detailed assignments for infrared and Raman spectroscopic features. The calculated frequencies for carbon-fluorine stretching modes, quinoline ring vibrations, and ester carbonyl stretches offer comprehensive spectroscopic fingerprints that aid in compound identification and purity assessment. These calculations typically show carbon-fluorine stretching vibrations in the 1100-1200 cm⁻¹ region, consistent with trifluoromethyl group characteristics.

The molecular electrostatic potential surface calculations reveal the distribution of positive and negative electrostatic potential regions throughout the molecule. These calculations demonstrate how the electron-withdrawing substituents create regions of positive electrostatic potential that may facilitate interactions with electron-rich biological targets. The electronic structure calculations also provide insights into dipole moments, polarizabilities, and other electronic properties that influence molecular recognition processes and intermolecular interactions.

Comparative Analysis of Trifluoromethyl-Substituted Quinoline Derivatives

Comparative structural analysis of trifluoromethyl-substituted quinoline derivatives reveals important structure-activity relationships and synthetic accessibility patterns. The compound this compound can be systematically compared with related derivatives such as 4-chloro-8-(trifluoromethyl)quinoline, methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate, and other positionally substituted analogs. These comparative studies illuminate how substitution patterns influence molecular properties, synthetic pathways, and potential applications.

The structural comparison reveals that trifluoromethyl group positioning significantly affects molecular geometry and electronic properties. Compounds with trifluoromethyl substituents at position 6 versus position 8 exhibit different electronic distributions and steric arrangements. For instance, methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate demonstrates different hydrogen bonding capabilities due to the presence of a hydroxyl group and alternative trifluoromethyl positioning, resulting in distinct crystal packing arrangements and intermolecular interaction patterns.

Synthesis methodologies for trifluoromethyl-substituted quinoline derivatives show both commonalities and differences that reflect the influence of substitution patterns on reactivity. The preparation of this compound typically involves refluxing chlorinated precursors with trifluoroacetic acid or using organometallic reagents to introduce the trifluoromethyl group. Similar synthetic approaches are employed for related derivatives, but reaction conditions and yields vary based on the specific substitution pattern and electronic environment.

Physical property comparisons among trifluoromethyl-substituted quinoline derivatives demonstrate systematic trends related to substitution patterns. Melting points, boiling points, and solubility characteristics vary predictably based on the number and position of electron-withdrawing groups. The compound 4-chloro-8-(trifluoromethyl)quinoline, lacking the carboxylate ester group, exhibits a melting point of 80-82°C, while ester derivatives typically show different thermal properties due to additional intermolecular interactions. These comparative data provide valuable insights for predicting properties of related compounds and optimizing synthetic strategies.

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound C₁₂H₇ClF₃NO₂ 289.64 Chlorine at position 4, trifluoromethyl at position 8, methyl ester at position 2
4-Chloro-8-(trifluoromethyl)quinoline C₁₀H₅ClF₃N 231.60 Chlorine at position 4, trifluoromethyl at position 8, no ester group
Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate C₁₂H₈F₃NO₃ 271.19 Hydroxyl at position 4, trifluoromethyl at position 6, methyl ester at position 2

Properties

IUPAC Name

methyl 4-chloro-8-(trifluoromethyl)quinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClF3NO2/c1-19-11(18)9-5-8(13)6-3-2-4-7(10(6)17-9)12(14,15)16/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDSWVGRWFMQPLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(C=CC=C2C(F)(F)F)C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50674831
Record name Methyl 4-chloro-8-(trifluoromethyl)quinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1133115-62-4
Record name Methyl 4-chloro-8-(trifluoromethyl)-2-quinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1133115-62-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-chloro-8-(trifluoromethyl)quinoline-2-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Construction via Condensation of Aniline Derivatives

One prominent route involves the condensation of o-trifluoromethyl-aniline with suitable carbonyl compounds, followed by cyclization and chlorination.

Process Summary:

  • Condensation of o-trifluoromethyl-aniline with ethyl acetoacetate or similar ketoesters
  • Cyclization under acidic or basic conditions to form the quinoline nucleus
  • Chlorination at the 4-position using chlorinating agents such as phosphorus oxychloride or thionyl chloride

Research Findings:

  • The process yields high efficiency (~80%) for the direct formation of 4-chloro-8-trifluoromethyl-quinoline from o-trifluoromethyl-aniline derivatives, with fewer steps compared to traditional methods (see).

Chlorination of Pre-formed Quinoline Intermediates

Another approach involves chlorination of quinoline precursors:

  • Starting from a quinoline derivative with suitable substitution
  • Chlorination using phosphorus oxychloride (POCl₃), phosphorus pentachloride (PCl₅), or thionyl chloride (SOCl₂)

Example Procedure:

  • Reacting a precursor quinoline with POCl₃ at controlled temperatures (~93–95°C)
  • The process yields the chlorinated product with high purity (~98%) and good yields (~80%)

Research Data:

  • A detailed procedure involves adding iodine to phosphorus oxychloride, heating, and then quenching with sodium bisulfite, followed by crystallization from methanol, achieving yields of approximately 80% (see).

Functionalization at the 2-Position (Esterification)

The ester group at the 2-position is introduced via esterification of the quinoline-2-carboxylic acid or its derivatives:

  • Reacting quinoline-2-carboxylic acid with methyl alcohol in the presence of a coupling reagent or acid chloride intermediate

Research Example:

  • Preparation of methyl ester derivatives via reaction with methyl iodide or methyl chloroformate under basic conditions

Representative Reaction Scheme

Step Description Reagents Conditions Yield/Notes
1 Formation of quinoline core o-trifluoromethyl-aniline + ketoester Acidic or basic cyclization Moderate to high yield (~80%)
2 Chlorination at 4-position Phosphorus oxychloride or SOCl₂ 93–95°C, controlled Up to 98% purity, 80% yield
3 Esterification at 2-position Methyl alcohol + coupling reagent Reflux or room temperature Quantitative or high yield

Data Table: Summary of Preparation Methods

Method Starting Materials Key Reagents Main Conditions Typical Yield Advantages Limitations
Direct Condensation o-trifluoromethyl-aniline + ketoester Acidic/basic catalysts Reflux, cyclization ~80% Fewer steps, high yield Requires pure intermediates
Chlorination of Quinoline Quinoline derivatives POCl₃, PCl₅, SOCl₂ 93–95°C 80–98% High purity, efficient Handling hazardous reagents
Esterification Quinoline-2-carboxylic acid Methyl alcohol, coupling agents Reflux Quantitative Straightforward Needs prior acid synthesis

Research Findings and Optimization

  • The process involving direct chlorination of quinoline intermediates with phosphorus oxychloride in the presence of iodine has been shown to be both reliable and high-yielding, avoiding the formation of unstable by-products such as 4-oxo-tetrahydroquinolines.
  • The use of specific chlorinating agents like phosphorus oxychloride is preferred due to its effectiveness and the ability to control the reaction temperature precisely.
  • The overall yield from starting aniline derivatives to the final ester compound can reach approximately 63–80%, depending on the number of steps and purification efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-8-(trifluoromethyl)quinoline-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Cross-Coupling: Palladium catalysts and boronic acids or esters.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminoquinoline derivative, while cross-coupling reactions can produce various substituted quinolines .

Scientific Research Applications

Methyl 4-chloro-6-(trifluoromethyl)quinoline-2-carboxylate is a fluorinated quinoline derivative with a chloro group and a trifluoromethyl group at specific positions on the quinoline ring. Its molecular formula is C12H5ClF3NO2C_{12}H_5ClF_3NO_2, and its molecular weight is approximately 289.64 g/mol. The incorporation of fluorine enhances its biological activities, altering the physicochemical properties of organic molecules and making them more effective in medicinal chemistry applications.

Applications

Methyl 4-chloro-6-(trifluoromethyl)quinoline-2-carboxylate has diverse applications. It has been investigated for its potential as an enzyme inhibitor, which may lead to therapeutic applications in treating various diseases. It also shows antibacterial properties, suggesting its utility in combating bacterial infections, and has been explored as a potential antimalarial and antineoplastic agent.

Biological Activities

  • Enzyme Inhibition This compound acts as an enzyme inhibitor, suggesting potential therapeutic applications for various diseases. The presence of fluorine enhances its ability to effectively inhibit enzymes, contributing to its biological effects. Ongoing studies aim to elucidate these interactions further to better understand how this compound can be utilized therapeutically.
  • Antibacterial Properties The compound exhibits antibacterial properties, indicating its potential use in combating bacterial infections.
  • Antimalarial and Antineoplastic Agent Research has explored its potential as an antimalarial and antineoplastic agent, highlighting its significance in medicinal chemistry.

Related Compounds

Methyl 4-chloro-6-(trifluoromethyl)quinoline-2-carboxylate shares structural similarities with other compounds, but variations in substituents can affect their biological activity and application potential.

Compound NameUnique Features
Methyl 4-chloro-2-(trifluoromethyl)quinoline-6-carboxylateDifferent positioning of trifluoromethyl group
Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylateHydroxyl group instead of chloro group
Methyl 4-chloro-6-methylquinoline-2-carboxylatePresence of a methyl group instead of trifluoromethyl
4-Chloroquinoline-2-carboxylic acidLacks trifluoromethyl substituent

Mechanism of Action

The mechanism of action of Methyl 4-chloro-8-(trifluoromethyl)quinoline-2-carboxylate can vary depending on its application. In biological systems, it may act by inhibiting specific enzymes or interfering with cellular processes. The presence of the trifluoromethyl group can enhance its binding affinity to certain molecular targets, thereby increasing its potency .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features, molecular weights, and applications of Methyl 4-chloro-8-(trifluoromethyl)quinoline-2-carboxylate with its analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
This compound 4-Cl, 8-CF₃, 2-COOCH₃ C₁₂H₇ClF₃NO₂ 289.64 1133115-62-4 High lipophilicity; potential prodrug for carboxylic acid derivatives
4-Chloro-6-(trifluoromethyl)quinoline 4-Cl, 6-CF₃ C₁₀H₅ClF₃N 231.60 49713-56-6 Intermediate in agrochemical synthesis; lacks ester functionality
Methyl 4,7-dichloro-8-fluoro-2-quinolinecarboxylate 4,7-Cl₂, 8-F, 2-COOCH₃ C₁₁H₅Cl₂FNO₂ 288.07 1150164-82-1 Enhanced halogenation may improve antimicrobial activity
4-Chloro-2-phenyl-8-(trifluoromethyl)quinoline 4-Cl, 8-CF₃, 2-C₆H₅ C₁₆H₈ClF₃N 313.69 1189105-84-7 Phenyl group increases π-π stacking potential; explored in optoelectronics
Methyl 4-chloro-8-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate 4-Cl, 8-OCH₃, 2-oxo C₁₂H₉ClNO₄ 278.66 2247103-56-4 Oxo group enables hydrogen bonding; dihydroquinoline core alters aromaticity

Key Comparative Insights

Substituent Position and Electronic Effects
  • Halogen Diversity: The dichloro-fluoro analog (Methyl 4,7-dichloro-8-fluoro-2-quinolinecarboxylate) exhibits stronger electron-withdrawing effects, which may enhance binding to biological targets like enzymes .
Functional Group Impact
  • Ester vs. Phenyl: Replacing the methyl ester with a phenyl group (e.g., 4-Chloro-2-phenyl-8-(trifluoromethyl)quinoline) increases molecular weight and hydrophobicity, favoring applications in hydrophobic drug delivery or organic semiconductors .
  • Oxo vs. Ester: The oxo group in Methyl 4-chloro-8-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate introduces hydrogen-bonding capacity, which could improve crystallinity or solubility in polar solvents .

Biological Activity

Methyl 4-chloro-8-(trifluoromethyl)quinoline-2-carboxylate is a fluorinated quinoline derivative that has garnered attention for its diverse biological activities. This compound is notable for its potential applications in medicinal chemistry, particularly as an antimicrobial and anticancer agent. This article provides an overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a chloro group and a trifluoromethyl group, which significantly enhance its biological properties. The molecular formula is C12H8ClF3NC_{12}H_{8}ClF_{3}N with a molecular weight of approximately 289.64 g/mol. The presence of these functional groups increases lipophilicity and metabolic stability, which are crucial for drug efficacy and bioavailability.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor, particularly targeting bacterial DNA gyrase, which is essential for DNA replication. The trifluoromethyl group enhances binding affinity, thereby increasing potency against bacterial strains.
  • Antimicrobial Activity : Studies have shown that this compound exhibits significant antibacterial properties, making it a candidate for combating various bacterial infections.
  • Anticancer Properties : Research indicates that this compound may also possess antineoplastic activity. In vitro studies demonstrate its effectiveness against several cancer cell lines, suggesting its potential in cancer therapeutics .

Biological Activity Data

The following table summarizes the biological activity of this compound compared to other quinoline derivatives:

CompoundTarget ActivityIC50 (μM)Reference
This compoundAntibacterial0.127
Methyl 4-hydroxy-8-(trifluoromethyl)quinolineAnticancer (HCT116)5.60
Methyl 4-hydroxy-6-(trifluoromethyl)quinolineAntimalarial<200

Case Studies

  • Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against various bacterial strains. The compound demonstrated a potent inhibitory effect on Gram-positive and Gram-negative bacteria, with IC50 values significantly lower than those of standard antibiotics.
  • Anticancer Activity : In a recent investigation, the compound was tested against melanoma cell lines (A375P). It showed promising results with sub-micromolar IC50 values, indicating strong antiproliferative effects . This suggests potential utility in developing new cancer therapies.
  • In Vivo Studies : Preliminary in vivo studies have indicated that this compound can reduce tumor size in mouse models when administered at therapeutic doses. Further research is needed to elucidate the mechanisms underlying these effects and to optimize dosing regimens.

Q & A

Q. What are the recommended synthetic routes for Methyl 4-chloro-8-(trifluoromethyl)quinoline-2-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via esterification of the corresponding carboxylic acid using reagents like phosphorus oxychloride (POCl₃) under reflux conditions. For example, analogous quinoline esters are prepared by reacting quinaldic acid derivatives with alcohols or phenols in the presence of POCl₃ at 348–363 K for 6–8 hours . Optimization may involve:
  • Catalyst selection : Transition metal catalysts (e.g., Pd) for regioselective substitutions.
  • Green protocols : Ionic liquids or ultrasound-assisted reactions to improve yields .
  • Purification : Recrystallization from ethanol or methanol to obtain X-ray-quality crystals .

Q. How is the molecular structure of this compound validated in academic research?

  • Methodological Answer : Structural validation typically combines:
  • Single-crystal X-ray diffraction (SC-XRD) : Uses programs like SHELXL for refinement and Mercury for visualization . For similar quinoline esters, bond lengths (e.g., C-Cl: ~1.74 Å) and dihedral angles (e.g., 14.7° between quinoline and phenyl rings) are reported .
  • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and FT-IR for functional groups (e.g., ester C=O at ~1700 cm⁻¹).

Advanced Research Questions

Q. How can hydrogen bonding and π-stacking interactions in the crystal lattice be systematically analyzed?

  • Methodological Answer : Use graph-set analysis (Etter’s formalism) and software like Mercury to identify interaction motifs:
  • Hydrogen bonding : Weak C–H···O interactions (e.g., R₂²(14) motifs in quinoline esters) stabilize dimers .
  • π-π stacking : Centroid-to-centroid distances (3.5–3.9 Å) between quinoline rings indicate stacking .
  • Void analysis : Mercury’s Materials Module calculates solvent-accessible volumes .

Q. What strategies resolve contradictions in biological activity data for trifluoromethyl-substituted quinolines?

  • Methodological Answer : Contradictions may arise from assay variability or metabolite interference. Mitigation strategies include:
  • Dose-response profiling : Compare IC₅₀ values across multiple cell lines (e.g., cancer vs. non-cancerous).
  • Metabolite screening : LC-MS to identify degradation products or reactive intermediates .
  • Target validation : siRNA knockdown or CRISPR-Cas9 to confirm enzyme targets (e.g., kinases or DNA repair proteins) .

Q. How are computational methods applied to predict the compound’s reactivity and binding modes?

  • Methodological Answer : Combine quantum mechanics (QM) and molecular docking:
  • QM calculations : Gaussian or ORCA to optimize geometries and calculate electrostatic potentials (e.g., trifluoromethyl’s electron-withdrawing effect) .
  • Docking studies : AutoDock Vina or Schrödinger to simulate binding to proteins (e.g., DNA topoisomerase II) .
  • MD simulations : GROMACS to assess stability of ligand-protein complexes over 100 ns trajectories.

Data Contradiction Analysis

Q. How to address discrepancies in crystallographic data between experimental and theoretical models?

  • Methodological Answer : Discrepancies in bond lengths/angles may arise from dynamic effects (e.g., thermal motion) or resolution limits. Solutions include:
  • Multipole refinement : Use Hirshfeld atom refinement (HAR) in SHELXL for improved accuracy .
  • Theoretical benchmarking : Compare DFT-optimized structures with SC-XRD data to identify outliers .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Methyl 4-chloro-8-(trifluoromethyl)quinoline-2-carboxylate
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